molecular formula C10H15NO2S B3021194 Ethyl 2-amino-4-isopropylthiophene-3-carboxylate CAS No. 72965-16-3

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Cat. No. B3021194
CAS RN: 72965-16-3
M. Wt: 213.3 g/mol
InChI Key: YJQXDJCAPDKLGP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds are characterized by a thiophene ring, which is a sulfur-containing five-membered heterocycle, substituted with various functional groups. The specific compound has an ethyl ester group attached to the thiophene ring at the third position and an amino group at the second position, with an isopropyl group as a substituent at the fourth position.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives has been reported in several studies. For instance, a one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated, revealing intra-molecular hydrogen bonding and weak interactions that contribute to the stability of the crystal packing . These findings provide insight into the potential molecular geometry and stability of this compound.

Chemical Reactions Analysis

Thiophene carboxylates can undergo various chemical reactions, including condensation, diazotization, and coupling reactions. For instance, ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate was synthesized by diazotization and coupling of the corresponding amino derivative with N,N-dialkylanilines . These reactions highlight the reactivity of the amino group in thiophene carboxylates, which could be relevant for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates can be deduced from their molecular structure and substituents. For example, the presence of an ethyl ester group typically confers solubility in organic solvents, while the amino group can participate in hydrogen bonding, affecting the compound's boiling point and melting point. The isopropyl group may impart steric hindrance, influencing the compound's reactivity. Although specific data for this compound is not provided, the properties of similar compounds can offer a reasonable approximation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have explored various synthesis techniques of related ethyl amino-thiophene carboxylate compounds, such as ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds are synthesized and then converted into other chemical forms for further applications (Narayana et al., 2006).
  • Characterization Methods : The characterization of synthesized compounds, including ethyl amino-thiophene carboxylates, often involves techniques such as elemental analysis, FT-IR, NMR, and single-crystal X-ray diffraction. These methods help in understanding the structural and chemical properties of the compounds (Sapnakumari et al., 2014).

Chemical Reactions and Derivatives

  • Reaction with Other Chemicals : Ethyl amino-thiophene carboxylates can undergo various chemical reactions to form different derivatives. For example, they can react with aromatic aldehydes to form Schiff bases, which have potential biological activities (Narayana et al., 2006).
  • Formation of Novel Compounds : The reaction of these compounds with other reagents can lead to the formation of new chemical entities, such as 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing their utility in creating diverse chemical structures (Sun et al., 2010).

Potential Biological and Pharmacological Activities

  • Antimicrobial and Anti-Inflammatory Properties : Some derivatives of ethyl amino-thiophene carboxylates, obtained through specific synthesis processes, have been screened for antimicrobial and anti-inflammatory activities, indicating their potential use in pharmaceutical research (Narayana et al., 2006).
  • Use in Peptide Chemistry : Derivatives like the 2-(diphenylphosphino) ethyl group have been utilized as carboxyl-protecting groups in peptide chemistry, demonstrating the application of these compounds in more complex biological syntheses (Chantreux et al., 1984).

Applications in Material Science

  • Dyeing Properties : Certain ethyl amino-thiophene carboxylate derivatives have been used as disperse dyes on polyester fibers, showcasing their utility in material science and textile industries (Rangnekar et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 2-amino-4-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)8-7(6(2)3)5-14-9(8)11/h5-6H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQXDJCAPDKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210478
Record name Ethyl 2-amino-4-(1-methylethyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72965-16-3
Record name Ethyl 2-amino-4-(1-methylethyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72965-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(1-methylethyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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